Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride

Description

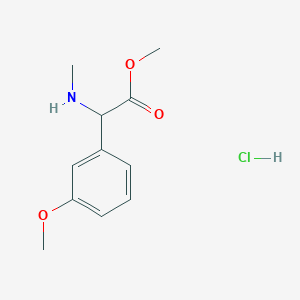

Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride is a substituted phenylglycine derivative with a methyl ester and methylamino functional group. Structurally, it consists of a phenyl ring substituted with a methoxy group at the 3-position, an acetamide backbone with a methylamino group, and a methyl ester moiety. The hydrochloride salt enhances its stability and solubility in aqueous media.

Properties

IUPAC Name |

methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-12-10(11(13)15-3)8-5-4-6-9(7-8)14-2;/h4-7,10,12H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUXWAXOARULHQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C1=CC(=CC=C1)OC)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride, characterized by the molecular formula , is an organic compound with diverse applications in biology, medicine, and chemical research . It features a methoxy group on the phenyl ring at the third position and a methylamino group at the alpha position of the acetate moiety.

Biological Applications

This compound is utilized in studying enzyme interactions and metabolic pathways. Its structural properties make it a derivative of phenylacetate, significant in chemical and pharmaceutical applications because of its unique reactivity and biological activities.

Medicinal Applications

This compound has been investigated for its potential anti-inflammatory and analgesic effects. Studies suggest it interacts with specific molecular targets, such as enzymes and receptors, potentially inhibiting or activating biological pathways associated with inflammation and pain.

Chemical Research

The compound is employed in various research settings:

- Synthesis: It is synthesized through specific chemical processes, making it a valuable building block in organic chemistry.

- Interaction Studies: Research focuses on its interactions with different biological targets, indicating it may inhibit specific enzymes involved in inflammatory pathways, suggesting potential use in developing anti-inflammatory drugs. Further interaction studies could elucidate its full therapeutic potential and mechanisms of action.

- MAO-B Inhibition: Derivatives with a functionalized 3-phenyl ring system, related to phenylacetate, are promising scaffolds for building potent Monoamine Oxidase B (MAO-B) inhibitors . Small-molecule MAO-B inhibitors potentially alleviate the symptoms of dopamine-linked neuropathologies such as depression or Parkinson's disease .

Mechanism of Action

The mechanism by which Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and molecular targets depend on the context of its application, whether in biological systems or industrial processes.

Comparison with Similar Compounds

Pharmacological Potential

- Halogenated Analogs : Dichloro and fluoro derivatives (e.g., ) are explored as intermediates in antipsychotic or analgesic drugs due to their structural resemblance to tramadol derivatives .

- Methoxy Substitution : The 3-methoxy group in the target compound may mimic natural neurotransmitters (e.g., serotonin analogs), suggesting CNS activity .

Biological Activity

Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride, also known as a derivative of the methylaminoacetate class, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

IUPAC Name: this compound

Molecular Formula: C12H17ClN2O3

Molecular Weight: 270.73 g/mol

The compound features a methoxyphenyl group, which is significant in modulating its biological activity. The presence of the methylamino group enhances its interaction with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes involved in metabolic pathways. Research indicates that compounds in this class can act as:

- Receptor Modulators: They may influence the activity of neurotransmitter receptors, particularly those associated with dopamine and serotonin pathways.

- Enzyme Inhibitors: Some studies suggest that these compounds can inhibit specific enzymes, leading to altered metabolic processes.

Pharmacological Effects

- Antidepressant Activity: Preliminary studies have indicated that this compound exhibits potential antidepressant effects by modulating serotonin levels in the brain.

- Analgesic Properties: It has been noted for its analgesic effects, possibly through interactions with pain pathways in the central nervous system.

- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties, contributing to its potential therapeutic applications in pain management and neuroprotection.

Study 1: Antidepressant Effects

A study published in Journal of Medicinal Chemistry evaluated the antidepressant-like effects of various methylaminoacetates. This compound was found to significantly reduce depressive behaviors in animal models when administered at doses ranging from 5 to 20 mg/kg .

Study 2: Analgesic Properties

In a separate investigation, researchers assessed the analgesic properties of this compound using a formalin-induced pain model. The results indicated a dose-dependent reduction in pain responses, suggesting effective analgesic activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Comparative Analysis

Q & A

Q. What synthetic routes are available for preparing Methyl 2-(3-methoxyphenyl)-2-(methylamino)acetate hydrochloride, and how can reaction yields be optimized?

A multi-step synthesis typically involves condensation of 3-methoxyphenyl precursors with methylaminoacetate derivatives, followed by hydrochlorination. For example, analogous compounds like tramadol derivatives are synthesized via reductive amination or nucleophilic substitution (e.g., 11-step synthesis with 2–5% yield reported for structurally related compounds ). Optimization strategies include:

- Catalyst selection : Use of palladium or nickel catalysts for reductive amination.

- Temperature control : Maintaining <50°C during exothermic steps to minimize byproducts.

- Purification : Column chromatography or recrystallization to isolate the hydrochloride salt.

Q. What analytical methods are recommended for purity assessment and structural confirmation?

- HPLC : Use C18 columns with UV detection at 254 nm; mobile phase gradients of acetonitrile/water (0.1% TFA) achieve baseline separation of impurities (e.g., 98% purity confirmed via HPLC in Safety Data Sheets ).

- NMR : and NMR to verify methoxy (δ 3.7–3.9 ppm) and methylamino (δ 2.2–2.5 ppm) groups.

- Mass spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z corresponding to CHNO_{3}$$^+·HCl).

Q. What safety protocols are critical during handling?

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (causes inflammation per SDS data ).

- Ventilation : Use fume hoods to avoid inhalation of dust (respiratory irritant).

- Spill management : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data between in vitro and in vivo models?

Discrepancies may arise due to metabolic differences. Methodological approaches include:

- Metabolite profiling : LC-MS/MS to identify active metabolites (e.g., demethylated or hydroxylated derivatives) .

- Dose-response studies : Compare IC values in hepatocyte assays vs. rodent LD data.

- Species-specific assays : Use human-derived cell lines (e.g., HepG2) to bridge translational gaps.

Q. What strategies are effective for identifying and quantifying trace impurities?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/alkaline conditions to simulate degradation pathways .

- LC-MS/MS : Detect impurities at <0.1% levels (e.g., cyclization byproducts like cyclohexene derivatives observed in tramadol analogs ).

- Reference standards : Use pharmacopeial-grade impurities (e.g., EP/BP standards) for calibration .

Q. How does the 3-methoxyphenyl substituent influence physicochemical properties compared to analogs?

- Lipophilicity : LogP increases by ~0.5 units compared to non-substituted phenyl analogs, affecting membrane permeability (calculated via ChemDraw).

- Stability : The methoxy group reduces oxidative degradation compared to hydroxylated analogs (e.g., 3-hydroxyphenyl derivatives show shorter shelf life ).

Table 1 : Comparative Physicochemical Properties

| Property | 3-Methoxyphenyl Derivative | 3-Hydroxyphenyl Analog |

|---|---|---|

| LogP (calculated) | 1.8 | 1.3 |

| Aqueous solubility (mg/mL) | 12.4 | 24.7 |

| Thermal stability (°C) | >150 | 120–130 |

Q. What in vitro models are suitable for studying metabolic pathways?

- Microsomal assays : Human liver microsomes (HLM) with NADPH cofactors to assess CYP450-mediated metabolism.

- Cell-based models : Primary hepatocytes or HepaRG cells for phase II conjugation studies (e.g., glucuronidation of the methylamino group) .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.